molecular formula C11H13NO4 B107361 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 153277-41-9

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide

カタログ番号: B107361
CAS番号: 153277-41-9
分子量: 223.22 g/mol
InChIキー: ZVCDSMMCVQXTQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is an acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group attached to the α-carbon of the acetamide backbone. The N-methoxy-N-methyl substituent confers unique electronic and steric properties, influencing its reactivity and applications. This compound has been utilized in pharmaceutical research, notably as a precursor in synthesizing indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy . Its CAS number, 153277-41-9, is documented in chemical databases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate acylating agents. One common method involves the use of benzo[d][1,3]dioxole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .

化学反応の分析

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is being studied for its potential therapeutic effects, particularly in oncology and antimicrobial research.

  • Anticancer Activity : The compound may inhibit the activity of certain enzymes involved in cancer progression by binding to their active sites. This inhibition can lead to reduced tumor growth and proliferation rates.
  • Antimicrobial Properties : Its interaction with bacterial enzymes suggests potential use as an antimicrobial agent. Preliminary studies indicate that it may exhibit activity against various microbial strains, making it a candidate for further development in antibiotic therapies.

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological studies:

  • Enzyme Inhibition Studies : Researchers utilize this compound to investigate the mechanisms of enzyme inhibition, which can provide insights into metabolic pathways and disease mechanisms .
  • Pharmacological Investigations : Its pharmacokinetic properties are being explored to understand how it interacts within biological systems, which is crucial for drug development .

Synthesis and Production

The synthesis of this compound typically involves:

  • Synthetic Routes : Commonly synthesized through the reaction of benzo[d][1,3]dioxole derivatives with acylating agents. A notable method includes converting benzo[d][1,3]dioxole-5-carboxylic acid into its acid chloride using thionyl chloride, followed by reaction with N-methoxy-N-methylamine under basic conditions .
  • Industrial Production Methods : Continuous flow processes are employed to optimize yield and purity. Automated systems control reaction parameters such as temperature and pressure for efficient synthesis.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers tested the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive bacteria. The results demonstrated that it inhibited bacterial growth effectively at low micromolar concentrations. This suggests its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of 2-(Benzo[d][1,3]dioxol-5-yl)acetamides

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Acetamide Nitrogen Key Properties Applications/Findings Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide (Target Compound) N-methoxy, N-methyl Used in IDO1 inhibitor synthesis; Rf not reported. Pharmaceutical (cancer immunotherapy)
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) N-benzylthio Yellow solid, m.p. 55.2–55.5°C; ¹H NMR (DMSO): δ 8.37 (s, 1H) Bioactivity in plant models (A. thaliana root growth modulation)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) N-tert-butyl Rf = 0.30 (n-hexane/EtOAc 8:2); white solid Synthetic intermediate (silver-catalyzed decarboxylative acylation)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide (4u) N-furan-2-ylmethyl Rf = 0.30 (n-hexane/EtOAc 8:2); white solid Not reported
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide N-ethyl, chloro substituent Crystal structure with N–H···O hydrogen bonding; twin formation in lattice Agrochemical (herbicide precursor)

Key Differences :

  • The N-methoxy-N-methyl group in the target compound enhances solubility and stability compared to bulkier substituents (e.g., tert-butyl in 4s).
  • Chloroacetamides (e.g., N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide) exhibit higher electrophilicity due to the electron-withdrawing Cl atom, making them reactive in agrochemical applications .

Spectroscopic and Physical Properties

  • 4s (N-tert-butyl): Tert-butyl protons appear as a singlet near δ 1.30 .
  • Melting Points :
    • K-16 melts at 55.2–55.5°C, lower than many crystalline chloroacetamides (e.g., pretilachlor: m.p. >100°C) .

生物活性

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide (CAS No. 153277-41-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a benzodioxole moiety, which is known for its diverse biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13NO4\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{4}

Key structural features include:

  • Benzodioxole Ring : Contributes to the compound's biological activity.
  • Methoxy and Methyl Groups : Enhance solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with acylating agents. A common method includes converting benzo[d][1,3]dioxole-5-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with N-methoxy-N-methylamine under basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzodioxole. For instance, derivatives containing the benzodioxole structure have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
2aHepG22.38EGFR inhibition, apoptosis induction
2bHCT1161.54Cell cycle arrest at G2-M phase
DoxorubicinHepG27.46Standard control for comparison

In a study evaluating bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives, it was found that these compounds exhibited IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2-M phase .
  • Apoptosis Induction : The compound has been linked to the activation of apoptosis pathways, evidenced by changes in mitochondrial proteins such as Bax and Bcl-2 .

Case Studies

Several case studies have investigated the biological activity of benzodioxole derivatives:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives with the benzodioxole structure showed potent anticancer effects against liver cancer cell lines (HepG2), with IC50 values significantly lower than traditional chemotherapeutics .
  • Antioxidant Activity : Compounds were also evaluated for their antioxidant properties using DPPH assays, showing promising results that could complement their anticancer activities .
  • Diabetes Management : Some derivatives have been explored for their antidiabetic potential through inhibition of α-amylase activity, suggesting a broader therapeutic application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with acetamide derivatives. Key steps include:

  • Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach aromatic groups .
  • Controlled reaction parameters: inert atmosphere (N₂/Ar), temperatures between 60–100°C, and solvents like dimethylformamide (DMF) or dichloromethane .
  • Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
  • Yield optimization through stoichiometric adjustments (e.g., 1.5 equivalents of potassium carbonate as a base) .

Q. Which characterization techniques are most effective in confirming the structural integrity and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and detecting impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC: For quantifying purity (>95% typically required for pharmacological studies) .
  • X-ray Crystallography: Optional for unambiguous structural determination if single crystals are obtainable .

Q. What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot-scale production?

  • Methodological Answer:

  • Reactor Type: Transition from batch to continuous flow reactors for improved heat/ mass transfer .
  • Solvent Selection: Prioritize greener solvents (e.g., ethanol over DMF) to reduce environmental impact .
  • Catalyst Recovery: Use immobilized catalysts to facilitate reuse and降低成本 .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line IR spectroscopy) to maintain consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzo[d][1,3]dioxole acetamide derivatives?

  • Methodological Answer:

  • Comparative SAR Studies: Systematically modify functional groups (e.g., methoxy vs. nitro substituents) and assess activity trends .
  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences .
  • Computational Modeling: Molecular docking to predict interactions with enzymes (e.g., kinases) and explain divergent activities .

Q. What strategies are recommended for modifying the core structure to enhance specific pharmacological properties while minimizing toxicity?

  • Methodological Answer:

  • Bioisosteric Replacement: Substitute the N-methoxy group with a metabolically stable moiety (e.g., trifluoromethyl) to improve metabolic stability .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Toxicity Screening: Use in vitro hepatocyte models and Ames tests to prioritize low-toxicity analogs .

Q. How can computational chemistry tools be integrated into the study of this compound's mechanism of action against specific molecular targets?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding stability with targets (e.g., cancer-related kinases) over nanosecond timescales .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions at active sites to guide synthetic modifications .
  • Machine Learning (ML): Train models on existing bioactivity data to predict novel targets .

Q. What experimental approaches are recommended for elucidating the metabolic pathways and degradation products of this compound?

  • Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes and identify metabolites via LC-MS/MS .
  • Stable Isotope Labeling: Use ¹⁴C-labeled compounds to trace degradation pathways in animal models .
  • Forced Degradation Studies: Expose to heat, light, and oxidative conditions (e.g., H₂O₂) to profile stability .

Q. How can researchers address discrepancies in reported synthetic yields or purity levels across studies?

  • Methodological Answer:

  • Reproducibility Protocols: Standardize reaction conditions (e.g., solvent drying, catalyst batch) and report detailed experimental logs .
  • Interlaboratory Validation: Collaborate with independent labs to cross-verify yields and purity .
  • Advanced Analytics: Use hyphenated techniques (e.g., LC-NMR) to detect trace impurities affecting yield calculations .

特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCDSMMCVQXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (39.6 g) and a drop of dimethylformamide were added to a solution of benzo(1,3)dioxol-5-yl-acetic acid (30.0 g) in toluene (200 ml) and then the mixture was stirred for 2.5 hours at 60° C., after distilling out the solvent, to yield unpurified benzo(1,3)dioxol-5-yl-acetyl chloride. A solution of sodium hydroxide (20.0 g) in water (150 ml) was added to a solution of N,O-dimethylhydroxylamine hydrochloride (19.5 g) in toluene (200 ml) at 0° C., and further the unpurified benzo(1,3)dioxol-5-yl-acetyl chloride was added thereto, and then the mixture was stirred for 3 hours. The reaction mixture was extracted with toluene and dried over anhydrous magnesium sulfate, and from which the solvent was evaporated to yield unpurified 2-benzo(1,3)dioxol-5-yl-N-methoxy-N-methylacetoamide (35.4 g).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。